molecular formula C20H23N3O5S B11012636 1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11012636
M. Wt: 417.5 g/mol
InChI Key: AUFSHZQUQPCKEY-UHFFFAOYSA-N
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Description

  • This compound is a pyrrolidine derivative with a complex structure. Its systematic name reflects its substituents: a 3-methoxyphenyl group, a 4-sulfamoylphenyl-ethyl moiety, and a pyrrolidine-3-carboxamide core.
  • It has potential applications in drug development due to its inhibitory effects on specific enzymes.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction. For example, oxidation could involve oxidants like potassium permanganate or chromic acid.
    • Major products formed would vary based on the reaction type and conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
    • Further investigations are necessary to elucidate its mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.
    • Researchers may need to compare its properties and activities with related pyrrolidine derivatives to highlight its uniqueness.

    Properties

    Molecular Formula

    C20H23N3O5S

    Molecular Weight

    417.5 g/mol

    IUPAC Name

    1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

    InChI

    InChI=1S/C20H23N3O5S/c1-28-17-4-2-3-16(12-17)23-13-15(11-19(23)24)20(25)22-10-9-14-5-7-18(8-6-14)29(21,26)27/h2-8,12,15H,9-11,13H2,1H3,(H,22,25)(H2,21,26,27)

    InChI Key

    AUFSHZQUQPCKEY-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

    Origin of Product

    United States

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